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3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol

Cat. No.: B1344673
CAS No.: 1007516-30-4
M. Wt: 154.21 g/mol
InChI Key: RBDCVYLLOQIZIV-UHFFFAOYSA-N
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Description

Historical Context and Significance of Pyrazoles in Organic Chemistry and Materials Science

The history of pyrazole (B372694) chemistry began in 1883 with its first synthesis by the German chemist Ludwig Knorr. nih.govwikipedia.org Initially, the condensation of 1,3-dicarbonyl compounds with hydrazines was the primary method for creating this heterocyclic system. nih.govbritannica.com Since their discovery, pyrazole derivatives have demonstrated remarkable versatility, finding applications as dyes, agrochemicals, and, most notably, pharmaceuticals. globalresearchonline.netwikipedia.orgbritannica.com

The significance of the pyrazole ring is underscored by its presence in numerous commercially important compounds. wikipedia.orgwisdomlib.org For instance, the drug Celecoxib contains a pyrazole core, and various fungicides and insecticides used in agriculture are based on this scaffold. wikipedia.orgnih.gov In materials science, pyrazoles are utilized as ligands in coordination chemistry and in the design of fluorescent materials and dyes. globalresearchonline.netresearchgate.net The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not discovered until 1959, isolated from watermelon seeds, highlighting the scaffold's primary importance in synthetic chemistry. wikipedia.org

Structural Features and Fundamental Chemical Reactivity of the Pyrazole Nucleus

The reactivity of the pyrazole ring is a direct consequence of its unique electronic structure. It is a π-excessive aromatic system, yet the presence of two electronegative nitrogen atoms significantly influences the electron distribution and, consequently, its chemical behavior. nih.govresearchgate.net

Pyrazole is an aromatic compound, fulfilling Hückel's rule with a planar, cyclic, conjugated system containing 6 π-electrons. nih.govrrbdavc.org The ring consists of three sp²-hybridized carbon atoms and two sp²-hybridized nitrogen atoms. rrbdavc.org One nitrogen atom is pyrrole-like, contributing two electrons to the aromatic sextet, while the other is pyridine-like, with its lone pair residing in an sp² orbital in the plane of the ring. nih.govnih.gov This aromaticity confers significant stability to the ring system. purkh.com

A key feature of N-unsubstituted pyrazoles is annular tautomerism, where the proton on the nitrogen can migrate between the two nitrogen atoms. nih.govresearchgate.net This means that for an unsymmetrically substituted pyrazole, such as 3-methylpyrazole, two tautomeric forms exist in equilibrium. earthlinepublishers.com This phenomenon can influence the molecule's reactivity and its interactions in biological systems. nih.gov

PropertyDescription
Aromaticity Planar, 6 π-electron system conferring stability. rrbdavc.orgpurkh.com
Tautomerism N-unsubstituted pyrazoles exhibit proton exchange between N1 and N2. nih.govresearchgate.net
Hybridization All ring atoms (3 Carbon, 2 Nitrogen) are sp² hybridized. rrbdavc.org

The pyrazole ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609), but it readily undergoes such reactions under appropriate conditions. quora.com The electron-withdrawing nature of the two adjacent nitrogen atoms deactivates the C3 and C5 positions towards electrophilic attack. nih.govrrbdavc.orgquora.com Conversely, the C4 position is comparatively electron-rich, making it the primary site for electrophilic substitution. quora.comscribd.comchemicalbook.com This regioselectivity is a defining characteristic of pyrazole reactivity. rrbdavc.org

Common electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Vilsmeier-Haack formylation occur preferentially at the C4 position. researchgate.netscribd.com

ReactionReagentsProduct (at C4)
Nitration HNO₃ / H₂SO₄4-Nitropyrazole scribd.com
Sulfonation Fuming H₂SO₄Pyrazole-4-sulfonic acid scribd.com
Bromination Br₂4-Bromopyrazole researchgate.net
Vilsmeier-Haack POCl₃ / DMFPyrazole-4-carbaldehyde scribd.com

The two nitrogen atoms in the pyrazole ring have distinct chemical properties that are central to its reactivity. nih.gov

N1 Acidity : The pyrrole-like nitrogen (N1) bears a hydrogen atom that is acidic (pKa ≈ 14.5). In the presence of a base, this proton can be readily removed to form the pyrazolate anion. nih.govnih.gov This anion is a potent nucleophile and readily reacts with electrophiles like alkyl halides, leading to N1-substituted pyrazoles. rrbdavc.orglookchem.com

N2 Basicity : The pyridine-like nitrogen (N2) possesses a lone pair of electrons in an sp² hybrid orbital, which is available for protonation. nih.govnih.gov This makes pyrazole a weak base (pKb ≈ 11.5). ksu.edu.sa This basic character allows for reactions with acids to form pyrazolium (B1228807) salts and for coordination with metal ions. rrbdavc.org

This amphoteric nature—acting as both an acid and a base—is a hallmark of pyrazole chemistry, providing a wide range of synthetic possibilities. researchgate.netnih.gov

Overview of Pyrazole Derivatives as Versatile Synthetic Intermediates and Functional Molecules

The rich and predictable reactivity of the pyrazole ring makes its derivatives, including 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol, highly valuable as synthetic intermediates. nih.govmdpi.com Functional groups can be selectively introduced at the N1, C4, and, under certain conditions, C3/C5 positions, allowing for the construction of complex molecular architectures. nih.gov

Aminopyrazoles, for example, are key building blocks for synthesizing fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which are themselves of great interest in medicinal chemistry. researchgate.netmdpi.com Formylpyrazoles, readily synthesized via the Vilsmeier-Haack reaction, serve as versatile precursors for a multitude of other functional groups. mdpi.com The ability to construct diverse libraries of substituted pyrazoles has cemented their role as indispensable tools in drug discovery and materials science research. nih.govorientjchem.org

Introduction to the Specific Compound: this compound

Within the broad family of pyrazole derivatives is the specific compound this compound. This molecule features a pyrazole ring that is substituted at the N1 position with an ethyl group and at the C4 position with a 3-hydroxypropyl (propan-1-ol) chain. Its chemical structure combines the stable, aromatic pyrazole core with a flexible, functionalized aliphatic side chain containing a primary alcohol.

This compound is available commercially as a research chemical and building block, intended for use in laboratory synthesis and drug discovery processes. While detailed research findings focusing exclusively on this compound are not prevalent in publicly accessible literature, its structure suggests a role as a valuable intermediate. The primary alcohol functional group can be readily oxidized to an aldehyde or a carboxylic acid, or it can participate in esterification and etherification reactions. These transformations allow for its incorporation into larger, more complex molecules, making it a useful synthon for creating libraries of novel pyrazole-containing compounds for biological screening.

The fundamental properties of this compound are summarized in the table below.

PropertyData
CAS Number 1007516-30-4
Molecular Formula C₈H₁₄N₂O
Molecular Weight 154.21 g/mol
Physical Form Solid

The exploration of such simple, functionalized pyrazoles is essential for the continued development of new and effective therapeutic agents and advanced materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2O B1344673 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol CAS No. 1007516-30-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-ethylpyrazol-4-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-2-10-7-8(6-9-10)4-3-5-11/h6-7,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDCVYLLOQIZIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629692
Record name 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007516-30-4
Record name 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Reactivity of 3 1 Ethyl 1h Pyrazol 4 Yl Propan 1 Ol

Reactions Involving the Hydroxyl Group of the Propanol (B110389) Chain

The primary alcohol functional group is a versatile handle for a variety of chemical modifications. Its reactions are characteristic of primary alcohols and are fundamental in synthetic organic chemistry.

The primary alcohol of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol can be selectively oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidation, typically employing reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂), will convert the alcohol to 3-(1-Ethyl-1H-pyrazol-4-yl)propanal. bldpharm.com Over-oxidation to the carboxylic acid is minimized under these conditions.

For the conversion to 3-(1-Ethyl-1H-pyrazol-4-yl)propanoic acid, stronger oxidizing agents are required. clearsynth.com Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (generated in situ from CrO₃ and H₂SO₄, i.e., Jones reagent), or electro-oxidation can be employed to achieve this transformation. researchgate.netresearchgate.net These powerful oxidants ensure the complete oxidation of the intermediate aldehyde to the stable carboxylic acid.

Table 1: Oxidation Reactions
ProductTypical ReagentsReaction Conditions
3-(1-Ethyl-1H-pyrazol-4-yl)propanalPCC, DMP, Swern OxidationAnhydrous CH₂Cl₂, room temperature
3-(1-Ethyl-1H-pyrazol-4-yl)propanoic acidKMnO₄, Jones Reagent, RuCl₃/NaIO₄Aqueous, often with heating or strong acid

The hydroxyl group readily undergoes esterification with carboxylic acids or their more reactive derivatives. In a classic Fischer esterification, the alcohol is heated with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄). Higher yields are often obtained by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) (TEA), which neutralizes the acidic byproduct.

Etherification can be achieved through methods such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether linkage.

The hydroxyl group can be replaced by a halogen atom to produce haloalkane derivatives. This conversion is a key step for introducing a wide range of other functional groups via nucleophilic substitution. Reagents such as thionyl chloride (SOCl₂) are commonly used for chlorination, while phosphorus tribromide (PBr₃) is effective for bromination. These reactions typically proceed with inversion of stereochemistry if the carbon were chiral. The resulting 3-(1-ethyl-1H-pyrazol-4-yl)propyl halide is then susceptible to attack by various nucleophiles (e.g., cyanide, azide (B81097), amines), allowing for extensive functionalization of the side chain.

To facilitate nucleophilic substitution, the hydroxyl group, which is a poor leaving group, is often converted into a more reactive functional group. Sulfonate esters, such as tosylates (from p-toluenesulfonyl chloride, TsCl) and mesylates (from methanesulfonyl chloride, MsCl), are excellent leaving groups. The reaction is carried out by treating the alcohol with the respective sulfonyl chloride in the presence of a base, typically pyridine. The resulting tosylate or mesylate derivative is highly reactive towards nucleophiles, undergoing Sₙ2 reactions to form a wide array of products.

Table 2: Reactions of the Hydroxyl Group
Reaction TypeProduct ClassTypical Reagents
EsterificationEsterR-COOH/H⁺; R-COCl/Pyridine
EtherificationEther1. NaH; 2. R-X
HalogenationAlkyl HalideSOCl₂, PBr₃, CBr₄/PPh₃
SulfonylationSulfonate EsterTsCl/Pyridine, MsCl/TEA

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is classified as an electron-rich aromatic heterocycle and is capable of undergoing electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of the substitution are influenced by the existing substituents on the ring.

In the case of this compound, the pyrazole ring is substituted at the N1 position with an ethyl group and at the C4 position with a propyl alcohol group. Both the N-alkyl and C-alkyl groups are electron-donating and thus activate the ring towards electrophilic attack.

In pyrazole systems, electrophilic attack generally occurs preferentially at the C4 position due to its higher electron density. nih.gov However, since this position is already substituted, electrophiles will be directed to the available C3 and C5 positions. The N-ethyl group enhances the electron density of the entire ring, while the C4-alkyl chain provides further activation. The precise outcome, whether substitution occurs at C3 or C5, can depend on the specific electrophile and reaction conditions, with steric hindrance from the adjacent C4-substituent potentially influencing the selectivity. It is common for such reactions to yield a mixture of C3 and C5 substituted isomers. researchgate.net

Typical EAS reactions applicable to this system include:

Halogenation: Introduction of a halogen (Cl, Br, I) onto the pyrazole ring can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or molecular iodine. mdpi.com These reactions often proceed under mild conditions to yield 3-halo- or 5-halo-pyrazole derivatives.

Nitration: A nitro group (-NO₂) can be introduced using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.com The reaction conditions must be carefully controlled to prevent oxidation of the alcohol side chain. The nitro group can subsequently be reduced to an amino group, providing a route to further derivatives.

Friedel-Crafts Reactions: Acylation or alkylation can be performed using a Lewis acid catalyst, though the Lewis basicity of the N2 atom in the pyrazole ring can sometimes interfere by coordinating with the catalyst.

Table 3: Electrophilic Aromatic Substitution on the Pyrazole Core
ReactionElectrophile SourceExpected Product Position(s)
HalogenationNBS, NCS, I₂C3 and/or C5
NitrationHNO₃/H₂SO₄C3 and/or C5
SulfonationFuming H₂SO₄C3 and/or C5
AcylationRCOCl/AlCl₃C3 and/or C5

Electrophilic Aromatic Substitution (EAS) on the Pyrazole Core

Specificity of C4 Position Reactivity

The C4 position of the pyrazole ring is the most electron-rich carbon atom and, consequently, the most susceptible to electrophilic aromatic substitution. rrbdavc.orgwikipedia.org This reactivity is a cornerstone of pyrazole chemistry and is well-documented for a variety of pyrazole derivatives. mdpi.com In the case of this compound, the presence of the 1-ethyl and 4-propanol substituents, both being electron-donating alkyl groups, further enhances the electron density at the C4 position, making it highly activated for electrophilic attack.

Common electrophilic substitution reactions at the C4 position of pyrazoles include halogenation, nitration, and formylation. For instance, halogenation can be readily achieved using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), providing a convenient method for the introduction of halogen atoms at the C4 position. arkat-usa.orgnih.gov

The Vilsmeier-Haack reaction is another important electrophilic substitution that introduces a formyl group at the C4 position of pyrazoles. wikipedia.orgresearchgate.netorganic-chemistry.orgyoutube.com This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide, such as N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent. wikipedia.orgresearchgate.netorganic-chemistry.orgyoutube.com The resulting 4-formylpyrazole is a versatile intermediate for further synthetic transformations.

Table 1: Representative Electrophilic Substitution Reactions at the C4 Position of Substituted Pyrazoles

ReactionReagentsProductReference(s)
HalogenationN-Bromosuccinimide (NBS)4-Bromo-1-ethyl-1H-pyrazole arkat-usa.org
HalogenationN-Chlorosuccinimide (NCS)4-Chloro-1-ethyl-1H-pyrazole arkat-usa.org
FormylationPOCl₃, DMF1-Ethyl-1H-pyrazole-4-carbaldehyde researchgate.net
NitrationHNO₃/H₂SO₄1-Ethyl-4-nitro-1H-pyrazole mdpi.com

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (NAS) on the pyrazole ring is generally challenging due to the electron-rich nature of the heterocycle. The C3 and C5 positions are electron-deficient compared to C4, but still not typically reactive enough for direct NAS. masterorganicchemistry.comlibretexts.orgyoutube.comyoutube.com Therefore, activation strategies are necessary to facilitate nucleophilic attack at these positions.

A primary strategy for activating the C3 and C5 positions for nucleophilic attack is through metalation. nih.gov This involves the deprotonation of the C-H bond at either C3 or C5 using a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, to form a highly reactive pyrazolyl-lithium species. This intermediate can then react with various electrophiles.

For nucleophilic aromatic substitution, a common approach involves the initial halogenation of the pyrazole ring, often at the C4 position, followed by metalation at C5. The resulting 5-lithio-4-halopyrazole can then undergo reactions with nucleophiles. Alternatively, directed ortho-metalation can be employed. In this strategy, a directing group on the pyrazole ring guides the metalation to an adjacent position. For a 1-substituted pyrazole, a directing group at the N1 position can facilitate metalation at the C5 position.

Another approach to activate the pyrazole ring for NAS involves the introduction of strong electron-withdrawing groups, such as a nitro group, which significantly reduces the electron density of the ring and makes it more susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.orgyoutube.comyoutube.com

Table 2: Activation Strategies for Nucleophilic Aromatic Substitution on Pyrazoles

PositionActivation StrategyReagentsIntermediateSubsequent ReactionReference(s)
C5Directed Metalationn-BuLi, TMEDA5-Lithio-1-ethyl-1H-pyrazoleReaction with electrophile nih.gov
C3/C5Halogenation followed by Metal-Halogen Exchange1. NBS/NCS 2. n-BuLi3/5-Lithio-4-halo-1-ethyl-1H-pyrazoleReaction with nucleophile masterorganicchemistry.com
C3/C5Introduction of Electron-Withdrawing GroupHNO₃/H₂SO₄1-Ethyl-3/5-nitro-1H-pyrazoleNucleophilic substitution of the nitro group mdpi.com

Oxidation and Reduction of the Pyrazole Ring (Resistance vs. Derivatization)

The pyrazole ring is generally considered to be a robust aromatic system, resistant to both oxidation and reduction under typical conditions. sciencepublishinggroup.com However, the substituents on the ring can undergo oxidation or reduction.

In the case of this compound, the primary alcohol of the propanol side chain is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) would be expected to oxidize the propan-1-ol group to a propanoic acid moiety, yielding 3-(1-Ethyl-1H-pyrazol-4-yl)propanoic acid, while leaving the pyrazole ring intact. libretexts.orgorganic-chemistry.orglookchem.com Milder oxidizing agents could potentially convert the alcohol to the corresponding aldehyde, 3-(1-Ethyl-1H-pyrazol-4-yl)propanal.

Reduction of the pyrazole ring requires more forcing conditions, such as catalytic hydrogenation at high pressure and temperature. google.comwipo.int Under such conditions, the aromatic pyrazole ring can be reduced to a pyrazoline and subsequently to a pyrazolidine. However, these conditions would also likely reduce other functional groups present in the molecule.

Table 3: Expected Oxidation and Reduction Products

ReactionReagentSubstrate MoietyExpected Product
OxidationKMnO₄Propan-1-ol3-(1-Ethyl-1H-pyrazol-4-yl)propanoic acid
OxidationPCC/PDCPropan-1-ol3-(1-Ethyl-1H-pyrazol-4-yl)propanal
ReductionH₂/Pd, High P, High TPyrazole Ring1-Ethyl-4-(3-hydroxypropyl)pyrazolidine

Reactions Involving the N-Ethyl Moiety

The N-ethyl group of this compound can participate in several chemical transformations. One of the most common reactions is the quaternization of the N2 nitrogen atom. Reaction with an alkyl halide, such as methyl iodide, would lead to the formation of a 1-ethyl-2-methylpyrazolium iodide salt. rrbdavc.org These pyrazolium (B1228807) salts are more susceptible to nucleophilic attack than the neutral pyrazole.

Another potential reaction involving the N-ethyl group is N-dealkylation. academie-sciences.fr This process, which involves the removal of the ethyl group from the nitrogen atom, can often be achieved through various chemical methods, although it can be challenging.

Table 4: Reactions Involving the N-Ethyl Moiety

ReactionReagentProductReference(s)
QuaternizationMethyl Iodide1-Ethyl-2-methyl-4-(3-hydroxypropyl)-1H-pyrazol-1-ium iodide rrbdavc.org
N-De-ethylationVarious reagents3-(1H-Pyrazol-4-yl)propan-1-ol academie-sciences.fr

Spectroscopic and Structural Characterization Methods for 3 1 Ethyl 1h Pyrazol 4 Yl Propan 1 Ol

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and structural features of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol (C₈H₁₄N₂O), the expected monoisotopic mass would be calculated and compared against an experimental value. This comparison, typically within a few parts per million (ppm), would confirm the elemental composition.

Hypothetical HRMS Data Table

Parameter Value
Molecular Formula C₈H₁₄N₂O
Calculated Exact Mass [M+H]⁺ 155.1184
Measured Exact Mass [M+H]⁺ Data not available

Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, molecules are ionized and fragmented. The resulting pattern of fragment ions is a molecular fingerprint that helps in elucidating the structure. For this compound, characteristic fragmentation would be expected. This would likely involve cleavage of the propanol (B110389) side chain, such as loss of a water molecule (H₂O), and fragmentation of the pyrazole (B372694) ring. Analysis of these fragments would provide conclusive evidence for the compound's structure.

Hypothetical Fragmentation Data Table

m/z (Fragment Ion) Possible Structure/Loss
154 [M]⁺
136 [M - H₂O]⁺
125 [M - C₂H₅]⁺
95 [Ethyl-pyrazole fragment]⁺

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound were available, this method would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Hypothetical Crystallographic Data Table

Parameter Value
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions (a, b, c, α, β, γ) Data not available
Bond Lengths (e.g., C-O, N-N) Data not available

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The pyrazole ring is the primary chromophore in this compound. The UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* transitions within the aromatic pyrazole system. The position and intensity of these bands can be influenced by the solvent used.

Hypothetical UV-Vis Data Table

Solvent λmax (nm) Molar Absorptivity (ε) Transition
e.g., Ethanol Data not available Data not available π → π*

Chromatographic Techniques for Purity Assessment

Chromatographic methods are used to separate components of a mixture and assess the purity of a compound.

Thin Layer Chromatography (TLC)

TLC is a simple, rapid, and widely used technique for monitoring reactions and assessing purity. A sample of this compound would be spotted on a TLC plate (e.g., silica (B1680970) gel) and developed with a suitable solvent system. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, would be a characteristic value for a given set of conditions.

Hypothetical TLC Data Table

Stationary Phase Mobile Phase (Solvent System) Rf Value Visualization Method

Without access to published experimental data, the detailed characterization of this compound as requested cannot be completed at this time.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a test sample. For a moderately polar and volatile compound like this compound, GC-MS serves as an excellent tool for both qualitative and quantitative analysis.

The analysis begins with the injection of the sample into the GC, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase (a high-boiling-point liquid coated on the inside of the column). The retention time (RT), the time it takes for the compound to travel from the injector to the detector, is a characteristic feature of the compound under a specific set of chromatographic conditions.

Following separation in the GC, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecules to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z) and generates a mass spectrum, which is a plot of ion intensity versus m/z. The molecular ion peak (M+), if present, corresponds to the molecular weight of the compound. The fragmentation pattern provides a "fingerprint" that is unique to the molecular structure and can be used for its identification. researchgate.net The fragmentation of pyrazole derivatives often involves characteristic cleavages of the pyrazole ring and its substituents. researchgate.netrsc.org For alcohols, fragmentation may not always yield a prominent molecular ion peak. chromforum.org

A hypothetical GC-MS analysis of this compound would be expected to yield the data presented in the interactive table below. The proposed fragmentation pattern is based on the known fragmentation of pyrazole and alcohol moieties. libretexts.org

Table 1: Representative GC-MS Data for this compound

Parameter Value Description
GC Column DB-5ms A common, low-polarity column suitable for a wide range of analytes.
Injector Temperature 250 °C Ensures complete vaporization of the sample.
Oven Program 100 °C (1 min), then 10 °C/min to 280 °C A temperature ramp to elute compounds with varying boiling points.
Carrier Gas Helium An inert gas to carry the sample through the column.
Retention Time (RT) ~12.5 min The expected time for the compound to elute under these conditions.
Ionization Mode Electron Impact (EI), 70 eV Standard ionization energy for creating reproducible fragmentation.
Molecular Ion (M+) m/z 168 Corresponds to the molecular weight of the compound.

| Key Fragments (m/z) | 139, 125, 111, 95, 81 | Characteristic fragments aiding in structural elucidation. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. It is particularly well-suited for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. For this compound, a polar heterocyclic alcohol, reversed-phase HPLC (RP-HPLC) is the most common and effective approach. nih.gov

In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilyl, C18), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.comijcpa.in The separation principle is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times, while more polar compounds elute earlier.

The retention and selectivity of the separation can be finely tuned by adjusting the composition of the mobile phase (the ratio of organic solvent to water), the pH of the mobile phase, and the column temperature. nih.gov For pyrazole derivatives, the addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase is often employed to improve peak shape and reproducibility by suppressing the ionization of any basic nitrogen atoms in the pyrazole ring. ijcpa.in

Detection in HPLC is commonly achieved using an ultraviolet-visible (UV-Vis) detector, as the pyrazole ring system exhibits UV absorbance. The wavelength of maximum absorbance (λmax) for the pyrazole chromophore allows for sensitive and selective detection.

A representative set of HPLC conditions for the analysis of this compound is detailed in the interactive table below. These parameters are based on established methods for the analysis of similar pyrazole-containing molecules. sielc.comijcpa.in

Table 2: Representative HPLC Data for this compound

Parameter Value Description
HPLC System Agilent 1260 series or similar A standard HPLC system capable of gradient elution and UV detection. rsc.org
Column C18, 4.6 x 150 mm, 5 µm A common reversed-phase column providing good resolution. rsc.org
Mobile Phase A 0.1% Formic Acid in Water The aqueous component of the mobile phase. sielc.com
Mobile Phase B 0.1% Formic Acid in Acetonitrile The organic modifier to control elution strength. sielc.com
Gradient 10-90% B over 15 min A gradient to ensure the elution of compounds with a range of polarities.
Flow Rate 1.0 mL/min A standard flow rate for analytical separations. ijcpa.in
Column Temperature 30 °C To ensure reproducible retention times.
Detection UV at 220 nm A suitable wavelength for the detection of the pyrazole ring.

| Retention Time (RT) | ~7.8 min | The expected elution time under the specified conditions. |

Theoretical and Computational Chemistry Studies of Pyrazole Alcohols

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure and intrinsic properties of molecules like 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol. eurasianjournals.com

Density Functional Theory (DFT) is a robust method for investigating the molecular geometry and electronic properties of pyrazole (B372694) derivatives. researchgate.nettandfonline.com The process typically begins with geometry optimization, where the molecule's lowest energy structure is determined. For pyrazole compounds, calculations are often performed using functionals like B3LYP with basis sets such as 6-311++G(d,p) or 6-31G(d). nih.govdaneshyari.comkfupm.edu.sa

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that charge transfer can easily occur within the molecule, indicating higher reactivity. researchgate.netresearchgate.net

Furthermore, the Molecular Electrostatic Potential (MEP) is calculated to understand reactivity. The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other chemical species. researchgate.nettandfonline.com DFT calculations also yield other important electronic properties, including dipole moment, polarizability, and hyperpolarizability. researchgate.net

Table 1: Representative Electronic Properties of a Pyrazole Derivative Calculated via DFT

Property Representative Value Significance
HOMO Energy -6.5 eV Indicates electron-donating ability
LUMO Energy -1.2 eV Indicates electron-accepting ability
HOMO-LUMO Gap 5.3 eV Relates to chemical reactivity and stability

Note: The values in this table are illustrative for a generic pyrazole derivative and are not specific experimental or calculated values for this compound.

For molecules with flexible side chains, such as the propanol (B110389) group in this compound, conformational analysis is essential to identify the most stable three-dimensional arrangements. libretexts.org Theoretical calculations can determine the potential energy surface of the molecule as a function of bond rotations, revealing various conformers and the energy barriers between them. libretexts.orgbohrium.com

Studies on flexible pyrazolone (B3327878) derivatives have shown that theoretical calculations can distinguish between different stable conformations, such as folded or open forms. bohrium.com Energy minimization is a fundamental step in this process, often achieved through methods like the steepest descent algorithm, to ensure that the identified structures correspond to energy minima on the potential energy surface. tandfonline.com This analysis is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation. nih.gov

Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation. DFT calculations at levels like B3LYP/6-31G(d) have been successfully used to determine the vibrational frequencies (IR spectra) of pyrazolone and its derivatives. researchgate.netjocpr.com While calculations often pertain to molecules in the gas phase, the results show good agreement with experimental data, although factors like hydrogen bonding in the solid state can cause shifts in vibrational frequencies, particularly for N-H and C=O stretches. researchgate.netmdpi.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. jocpr.com While discrepancies can arise due to solvent effects and the specific level of theory used, the predicted shifts are generally consistent with experimental findings and are invaluable for assigning signals in complex spectra. jocpr.commdpi.com For substituted pyrazoles, computational analysis helps in understanding how different functional groups influence the chemical shifts of the ring's protons and carbons. mdpi.com

Table 2: Comparison of Representative Calculated and Experimental ¹H NMR Chemical Shifts (ppm) for a Pyrazole Ring

Proton Calculated (ppm) Experimental (ppm)
H3 7.8 7.7
H4 6.5 6.4

Note: The values are representative examples for the pyrazole core and are intended to illustrate the typical correlation between calculated and experimental data. mdpi.com

Molecular Modeling and Simulations

Beyond static quantum chemical calculations, molecular modeling and simulations offer a dynamic view of molecular behavior, which is particularly relevant for understanding interactions in biological systems or in solution. eurasianjournals.com

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. eurasianjournals.com For pyrazole derivatives, MD simulations provide insights into their conformational flexibility, stability, and interactions with their environment, such as a solvent or a biological receptor. nih.govtandfonline.com A typical simulation runs for nanoseconds and tracks the trajectory of the molecule. nih.govtandfonline.com

Virtual screening is a computational technique used extensively in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. chemmethod.com Given the established biological activities of many pyrazole-containing compounds, libraries of related pyrazole alcohols could be virtually screened against various therapeutic targets. chemmethod.comnih.govijpbs.com

This process often involves molecular docking, which predicts the preferred orientation of a molecule when bound to another to form a stable complex. ijpbs.com The results are ranked based on scoring functions that estimate the binding affinity. nih.gov Compounds identified as "hits" from the initial screen are then often subjected to further computational analysis, including predictions of their ADME (Absorption, Distribution, Metabolism, and Excretion) properties, to assess their potential as drug candidates before committing to chemical synthesis and experimental testing. chemmethod.comresearchgate.net This approach accelerates the discovery of novel therapeutic agents by efficiently prioritizing compounds for further investigation. chemmethod.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities. These models are instrumental in understanding the chemical features that govern a molecule's potency and in predicting the activity of novel, untested compounds. For pyrazole alcohols and related derivatives, both two-dimensional (2D) and three-dimensional (3D) QSAR approaches have been employed to elucidate the structural requirements for various biological activities, particularly enzyme inhibition.

2D-QSAR and 3D-QSAR Model Development for Predicting Biological Activities (e.g., enzyme inhibition)

The development of QSAR models for pyrazole derivatives has been a significant area of research to predict their potential as enzyme inhibitors. These models are built using statistical methods to create a mathematical relationship between the chemical structures and their observed biological activities.

2D-QSAR Models: Two-dimensional QSAR models utilize descriptors calculated from the 2D representation of molecules. For a series of 1H-pyrazole-1-carbothioamide derivatives evaluated as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, 2D-QSAR models were developed using statistical methods like partial least-squares (PLS) and stepwise multiple linear regression (SW-MLR). nih.govdergipark.org.tr These models successfully established a correlation between the structural features of the pyrazole compounds and their EGFR inhibitory activity. nih.govdergipark.org.tr Similarly, robust 2D-QSAR models have been generated for pyrazole derivatives targeting various cancer cell lines, following the Organization for Economic Co-operation and Development (OECD) guidelines to ensure statistical significance and predictive power. researchgate.netrsc.org These models have proven effective in predicting the anti-proliferative activity (pIC50 values) of newly synthesized pyrazole compounds. researchgate.netrsc.org

3D-QSAR Models: Three-dimensional QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the 3D spatial arrangement of molecular properties. A 3D-QSAR study on pyrazole derivatives as inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis yielded statistically significant CoMFA and CoMSIA models. mdpi.comresearchgate.net These models, validated through methods like leave-one-out cross-validation (q²) and predictive r² (r²_pred), demonstrated strong predictive ability. mdpi.comresearchgate.net For instance, the CoMFA model for these inhibitors showed a q² of 0.567 and an r²_pred of 0.902, while the CoMSIA model had a q² of 0.586 and an r²_pred of 0.894. mdpi.comresearchgate.net Another study on aminopyrimidinyl pyrazole analogs as Polo-like kinase 1 (PLK1) inhibitors also developed robust CoMFA (q² = 0.628, r² = 0.905) and CoMSIA (q² = 0.580, r² = 0.895) models, which were used to guide the design of new, more potent inhibitors. nih.gov

The table below summarizes the statistical parameters of representative QSAR models developed for pyrazole derivatives, illustrating their predictive capacity for enzyme inhibition.

Model TypeTarget Enzyme/ActivityStatistical Methodr²_predReference
3D-QSAR (CoMFA) Enoyl ACP ReductasePLS0.5670.902 mdpi.comresearchgate.net
3D-QSAR (CoMSIA) Enoyl ACP ReductasePLS0.5860.894 mdpi.comresearchgate.net
3D-QSAR (Topomer CoMFA) Enoyl ACP ReductasePLS0.6520.785 mdpi.comresearchgate.net
3D-QSAR (CoMFA) Polo-like kinase 1 (PLK1)PLS0.6280.905 nih.gov
3D-QSAR (CoMSIA) Polo-like kinase 1 (PLK1)PLS0.5800.895 nih.gov
2D-QSAR Hypoglycemic AgentsRandom Forest0.85- semanticscholar.org
2D-QSAR Hypoglycemic AgentsMLR0.80- semanticscholar.org

Identification of Molecular Descriptors Influencing Activity

A crucial outcome of QSAR studies is the identification of specific molecular descriptors that significantly influence the biological activity of the compounds. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

In 3D-QSAR studies, the influence of molecular properties is visualized through contour maps. For pyrazole derivatives targeting enoyl ACP reductase, CoMFA and CoMSIA models generated steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor contour maps. mdpi.comresearchgate.net These maps highlight specific regions around the molecular scaffold where modifications would likely enhance or diminish activity. For example, the models might indicate that a bulky, electron-withdrawing group is favored in one region, while a hydrogen-bond donor is preferred in another. The analysis revealed that the amine, carbonyl, and pyrazoline rings were critical for binding to the receptor. mdpi.comresearchgate.netijnc.ir Similarly, for PLK1 inhibitors, the 3D-QSAR models revealed crucial structural requirements in terms of steric, electrostatic, and hydrophobic fields, which guided the design of novel compounds with improved activity. nih.gov Geometrical parameters have also been identified as being highly correlated with the cytotoxic activity of certain pyrazole derivatives. mdpi.com

The table below lists key molecular descriptors and their importance as identified in various QSAR studies on pyrazole derivatives.

Descriptor TypeSpecific Descriptor ExamplesAssociated Activity/TargetImportanceReference
Topological Adjacency/Distance Matrix DescriptorsEGFR Kinase InhibitionHigh nih.govdergipark.org.tr
Electronic Partial Charge (PEOE_VSA+1)EGFR Kinase InhibitionHigh nih.gov
Lipophilic log P(o/w)EGFR Kinase InhibitionHigh nih.gov
3D Field-Based Steric Fields (CoMFA/CoMSIA)Enoyl ACP Reductase, PLK1 InhibitionHigh mdpi.comresearchgate.netnih.gov
3D Field-Based Electrostatic Fields (CoMFA/CoMSIA)Enoyl ACP Reductase, PLK1 InhibitionHigh mdpi.comresearchgate.netnih.gov
3D Field-Based Hydrophobic Fields (CoMSIA)Enoyl ACP Reductase, PLK1 InhibitionHigh mdpi.comresearchgate.netnih.gov
3D Field-Based H-Bond Donor/Acceptor Fields (CoMSIA)Enoyl ACP Reductase InhibitionHigh mdpi.comresearchgate.net
Geometrical Various Geometrical ParametersCytotoxic ActivityHigh mdpi.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is widely used to understand the molecular basis of ligand-protein interactions and to screen for potential enzyme inhibitors.

Ligand-Protein Binding Mode Prediction for Potential Enzyme Targets (e.g., COX enzymes, various kinases, integrase)

Molecular docking studies have been extensively applied to pyrazole derivatives to predict their binding modes within the active sites of various enzyme targets.

Kinases: Pyrazole derivatives have been docked into the ATP-binding sites of numerous kinases, which are crucial targets in cancer therapy. Studies have successfully predicted the binding modes of pyrazoles with targets like Vascular Endothelial Growth Factor Receptor (VEGFR-2), Aurora A, Cyclin-dependent kinase 2 (CDK2), AKT1, AKT2, BRAF V600E, and EGFR. nih.govmdpi.comresearchgate.netnih.gov For instance, the docking of a potent pyrazole compound into the active site of Akt1 kinase revealed that the molecule occupied the ATP binding site, forming key interactions that explain its inhibitory activity. mdpi.com Similarly, docking studies on rearranged during transfection (RET) kinase inhibitors from the pyrazole series helped identify crucial binding site residues and informed the design of new, more active compounds. semanticscholar.org

Cyclooxygenase (COX) Enzymes: The anti-inflammatory properties of many pyrazole compounds are attributed to their inhibition of COX enzymes. Docking studies have been crucial in elucidating how these compounds bind to COX-1 and COX-2. dergipark.org.tr For selective COX-2 inhibitors like celecoxib, which features a pyrazole core, docking simulations show the sulfonamide group inserting deep into a specific pocket of the COX-2 active site. nih.gov The pyrazole ring itself is often located centrally within a hydrophobic pocket of the enzyme. nih.gov These studies help explain the structural basis for COX-2 selectivity over COX-1. nih.govmonash.edu

Integrase: Pyrazole derivatives have also been investigated as potential inhibitors of viral enzymes, such as HIV-1 integrase. A computational study used molecular docking to understand the binding interactions between pyrazole derivatives and the integrase receptor, confirming that the compounds can bind effectively within the active pocket. ijnc.ir

Analysis of Binding Energies and Interaction Types (Hydrogen Bonding, Hydrophobic Interactions)

A key output of molecular docking is the estimation of binding energy (often reported as a docking score) and the detailed analysis of intermolecular interactions that stabilize the ligand-receptor complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Binding Energies: Docking studies on pyrazole derivatives against various kinases have reported binding energies ranging from -5.92 to -10.35 kJ/mol. nih.govresearchgate.net In another study targeting histone deacetylase 8 (HDAC8), a pyrazole derivative showed a high docking score of -6.4061, indicating strong binding. ijpcsonline.com For pyrazole-based tubulin inhibitors, the binding free energy (dG) was found to be in the range of -48.34 to -91.43 Kcal/mol, suggesting high affinity and stability. mdpi.com Generally, a more negative binding energy or a higher docking score implies a more favorable and stable interaction.

Interaction Types:

Hydrogen Bonding: This is a critical interaction for the affinity and specificity of enzyme inhibitors. Docking studies of pyrazole derivatives frequently identify hydrogen bonds with key amino acid residues in the enzyme's active site. For example, pyrazole-based COX-2 inhibitors form hydrogen bonds with residues like His90, Arg513, and Ser353. nih.govmonash.edu In kinases, hydrogen bonds are often formed with hinge region residues, such as Ala807 in RET kinase, mimicking the interaction of ATP. rsc.orgsemanticscholar.org

Hydrophobic Interactions: The aromatic rings of the pyrazole scaffold and its substituents often engage in hydrophobic interactions with nonpolar residues in the binding pocket. In COX-2, the aryl groups of pyrazole inhibitors interact with residues like Leu338. nih.gov These interactions are crucial for anchoring the ligand within the active site. acs.orgnih.gov

Electrostatic and Cation-π Interactions: Electrostatic interactions, such as those between the pyrazole ring and charged amino acid residues, also contribute to binding. For instance, a Pi-Anion electrostatic interaction was observed between the pyrazole ring and an aspartate residue (ASP429) in α-glucosidase. nih.gov In Akt1 kinase, arene-cation interactions were identified between the pyrazole moiety and a lysine (B10760008) residue (Lys179). mdpi.com

Prediction of Binding Affinities and Potency (in silico)

Molecular docking serves as a powerful in silico tool to predict the binding affinity and potential potency of compounds before their synthesis and experimental testing. By comparing the docking scores and binding modes of a series of compounds, researchers can prioritize those with the most promising characteristics for further development.

The calculated binding energy from docking is often well-correlated with experimentally determined inhibitory activity (e.g., IC₅₀ or Kᵢ values). acs.org For example, pyrazole analogues designed as COX-2 inhibitors with high docking scores (-12.907 and -12.24) also demonstrated potent inhibitory activity in vitro, with IC₅₀ values comparable to the standard drug celecoxib. nih.gov This correlation allows for the virtual screening of large compound libraries to identify potential hits. ijpbs.com

Furthermore, the insights gained from docking studies, such as identifying key interactions, can be used to rationally design new derivatives with enhanced binding affinity and, consequently, higher potency. semanticscholar.orgijnc.ir Studies have shown that newly designed pyrazole derivatives, based on docking insights, exhibit higher predicted activity than the original set of compounds. semanticscholar.org Therefore, in silico prediction of binding affinity is an integral part of the modern drug discovery process, enabling a more efficient and targeted approach to developing novel enzyme inhibitors. mdpi.com

ADMET Prediction (Computational Toxicology and Pharmacokinetics)

The development of effective and safe therapeutic agents requires a thorough understanding of a compound's pharmacokinetic and toxicological profile. In modern drug discovery, in silico methods are employed early in the research process to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel chemical entities. researchgate.net These computational approaches allow for the rapid screening of large libraries of compounds, helping to identify candidates with favorable drug-like properties and deprioritize those with potential liabilities, thereby reducing the time and cost associated with experimental studies. researchgate.net For pyrazole derivatives, including pyrazole alcohols, various computational models and software are utilized to forecast their behavior in the human body and to anticipate potential toxic effects. nih.gov

In silico Assessment of Absorption, Distribution, Metabolism, and Excretion

Computational tools are instrumental in predicting the pharmacokinetic profile of pyrazole derivatives. researchgate.net The assessment of ADMET properties is crucial, as these factors are significant contributors to the success or failure of drug candidates in clinical trials. mdpi.com

The absorption of a compound is often initially evaluated by its physicochemical properties, such as molecular weight, lipophilicity (log P), and solubility. These parameters are frequently assessed against established guidelines like Lipinski's Rule of Five to determine the potential for oral bioavailability. researchgate.net For the class of pyrazole alcohols, it is generally predicted that compounds with balanced lipophilicity and moderate molecular weight will exhibit good gastrointestinal absorption.

Distribution characteristics, including blood-brain barrier (BBB) penetration and plasma protein binding, are also critical parameters that can be estimated using computational models. The ability or inability of a compound to cross the BBB is a key consideration depending on the intended therapeutic target. researchgate.net

Metabolism is a complex process primarily mediated by cytochrome P450 (CYP) enzymes. In silico models can predict whether a compound is likely to be a substrate or an inhibitor of various CYP isoforms. nih.gov Inhibition of these enzymes can lead to drug-drug interactions, a significant concern in clinical practice. Finally, excretion pathways, predominantly renal or hepatic, can be inferred from the compound's physicochemical properties.

Below is an interactive data table showcasing a representative in silico ADMET profile for a generic pyrazole alcohol, based on parameters commonly evaluated for this class of compounds.

ADMET Parameter Predicted Value/Classification Implication
Absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityModerate to HighSuggests good potential for intestinal absorption.
Distribution
Blood-Brain Barrier (BBB) PenetrationLow to ModerateMay have limited effects on the central nervous system.
Plasma Protein BindingModerateA significant fraction may be bound to plasma proteins, affecting its free concentration.
Metabolism
CYP2D6 InhibitorNon-inhibitorLow likelihood of drug-drug interactions involving this enzyme.
CYP3A4 InhibitorNon-inhibitorLow likelihood of drug-drug interactions involving this enzyme.
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateLikelyMay be actively secreted by the kidneys.

This table represents predicted values for a representative compound and not specific experimental results for this compound.

Computational Prediction of Toxicity (excluding safety/adverse effect profiles from human trials)

Computational toxicology plays a vital role in the early identification of potential safety concerns, guiding the selection of compounds with a more favorable safety profile for further development. eurasianjournals.com A variety of in silico models are available to predict different types of toxicity, from organ-specific effects to mutagenicity. nih.gov

For pyrazole derivatives, computational toxicity assessments often focus on several key endpoints. nih.gov Ames mutagenicity tests, for example, are used to predict the mutagenic potential of a compound by examining its ability to induce mutations in bacterial strains. nih.gov Carcinogenicity can also be predicted based on structural alerts and statistical models.

Hepatotoxicity, or drug-induced liver injury, is a major reason for drug withdrawal from the market. researchgate.net Computational models can predict the potential for a compound to cause liver damage. Similarly, cardiotoxicity, particularly the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, is a critical safety parameter that can be assessed in silico. unicamp.br Other toxicological endpoints that may be evaluated include skin sensitization and various organ toxicities.

The following interactive data table provides an example of a computational toxicity profile for a hypothetical pyrazole alcohol.

Toxicity Endpoint Predicted Risk Description
Ames MutagenicityNon-mutagenicUnlikely to cause DNA mutations.
CarcinogenicityNon-carcinogenLow probability of causing cancer.
HepatotoxicityLow riskUnlikely to cause significant liver damage.
hERG InhibitionLow riskLow potential for cardiotoxicity related to hERG channel blockade.
Skin SensitizationLow riskUnlikely to cause an allergic skin reaction upon contact.

This table represents predicted values for a representative compound and not specific experimental results for this compound.

Advanced Research Applications of Pyrazole Alcohol Derivatives Excluding Clinical Human Trials and Dosage

Medicinal Chemistry Research (Focus on Mechanisms and Targets, not specific treatments)

The pyrazole (B372694) nucleus is a prominent scaffold in medicinal chemistry, recognized for its diverse biological activities. ontosight.ainih.gov Derivatives of pyrazole, such as those featuring an alcohol functional group, are subjects of extensive research to understand their interactions with various biological targets at a molecular level. These investigations, conducted through in vitro and in silico methods, are crucial for elucidating mechanisms of action and establishing structure-activity relationships (SAR), which guide the design of new chemical entities. The focus of this research is on identifying how these molecules modulate the function of key proteins involved in cellular signaling pathways, without extending to clinical applications or therapeutic dosage.

Enzyme Inhibition Studies (in vitro and in silico)

Enzyme inhibition is a primary mechanism through which pyrazole derivatives exert their biological effects. globalresearchonline.net By binding to the active or allosteric sites of enzymes, these compounds can modulate their catalytic activity, thereby interrupting physiological or pathological processes. The following sections detail the research into the inhibitory effects of pyrazole derivatives on several important classes of enzymes.

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins. youtube.com There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions like protecting the stomach lining, while COX-2 is inducible and plays a major role in inflammation. youtube.com

Research has focused on designing pyrazole derivatives as selective COX-2 inhibitors to target inflammation. In vitro assays have demonstrated that certain novel, differently substituted pyrazole derivatives can selectively inhibit the COX-2 enzyme with IC50 values ranging from 0.043 to 0.56 μM. nih.gov Some of these compounds showed superior potency, with IC50 values between 0.043 and 0.049 μM. nih.gov Molecular docking studies have been employed to understand the binding modes of these derivatives within the COX-2 active site, showing that they often adopt conformations similar to known selective COX-2 inhibitors like SC-558 and celecoxib. nih.gov These studies help to elucidate the structural requirements for potent and selective COX-2 inhibition by the pyrazole scaffold.

Table 1: Selected Pyrazole Derivatives as COX-2 Inhibitors

Compound ID COX-2 IC50 (nM) Selectivity Index (COX-1/COX-2) Reference
2a 19.87 - nih.gov
3b 39.43 22.21 nih.gov
4a 61.24 14.35 nih.gov
5b 38.73 17.47 nih.gov
5e 39.14 13.10 nih.gov
11 43 - nih.gov
12 49 - nih.gov
15 48 - nih.gov

Note: Selectivity Index data was not available for all compounds.

Protein kinases are critical regulators of cellular processes, and their dysregulation is implicated in various diseases. bohrium.com Pyrazole derivatives have been extensively investigated as kinase inhibitors. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a role in cell proliferation and survival. rjpbcs.com Certain pyranopyrazole and pyrazolone (B3327878) derivatives have been shown to effectively inhibit EGFR-TK (tyrosine kinase domain) with IC50 values in the low micromolar range. nih.gov For instance, specific compounds demonstrated dual inhibition of EGFR-TK and Cyclin-Dependent Kinase-9 (CDK-9), with IC50 values of 0.143 µM and 0.121 µM, respectively. nih.gov Molecular docking studies indicate that the pyrazole scaffold can fit into the ATP-binding pocket of EGFR, forming key interactions that lead to inhibition. rjpbcs.com

Cyclin-Dependent Kinases (CDKs): CDKs are essential for regulating the cell cycle, and their inhibition is a key strategy in anticancer research. nih.gov Pyrazole derivatives have shown potent inhibitory activity against various CDKs. nih.gov For example, some pyranopyrazole derivatives have demonstrated effective inhibition of CDK-9. nih.gov

Other Kinases: The inhibitory potential of pyrazole derivatives extends to a broad range of kinases. One study revealed that a 1,3,4-triarylpyrazole derivative could reduce the activity of multiple protein kinases, including AKT1, AKT2, BRAF V600E, p38α, and PDGFRβ. bohrium.com Additionally, pyrazolo[3,4-g]isoquinoline derivatives have been identified as a novel family of kinase inhibitors with varying selectivity profiles, showing activity against kinases such as Haspin, CLK1, and GSK-3β. nih.gov

The versatility of the pyrazole scaffold allows it to target a wide array of other enzymes.

α-glucosidase and α-amylase: These enzymes are involved in carbohydrate digestion. Inhibiting them is a therapeutic strategy for managing blood glucose levels. bohrium.com Studies have shown that pyrazole and pyrazolone derivatives can inhibit both α-glucosidase and α-amylase. bohrium.comresearchgate.net For example, one pyrazolone derivative inhibited α-glucosidase with an IC50 value of 1.55 ± 0.078 mg/mL and α-amylase with an IC50 of 1.95 ± 0.098 mg/mL. bohrium.com Another study on pyrazole-imidazopyridine hydrazones identified a potent inhibitor of both α-glucosidase (IC50 5.00±0.10 μg/mL) and α-amylase (IC50 15±0.35 μg/mL). researchgate.netscispace.com

Xanthine Oxidase (XO): XO is a key enzyme in purine (B94841) metabolism that catalyzes the production of uric acid. tandfonline.com Several pyrazole derivatives have been evaluated as XO inhibitors. nih.gov Some sulfur-containing pyrazole derivatives showed moderate XO inhibitory activity, with one compound having an IC50 value of 65.4 μM. tandfonline.com Other pyrazolyl analogues have demonstrated more potent XO inhibition, with IC50 values as low as 0.83 μM. nih.gov

Monoamine Oxidase-B (MAO-B) and Acetylcholinesterase (AChE): These enzymes are targets in neurodegenerative disease research. A series of 3-aryl-1-phenyl-1H-pyrazole derivatives demonstrated good inhibitory activity against AChE and selective inhibition of MAO-B, with activities in the nanomolar or low micromolar range. nih.govnih.gov Structure-activity relationships indicated that different substitutions on the aryl rings influenced the potency against each enzyme. nih.gov

Integrase: HIV-1 integrase is an essential enzyme for viral replication, making it a key drug target. wikipedia.orgwikipedia.org Pyrazole derivatives have been investigated as potential HIV-1 integrase inhibitors. ijnc.irnih.gov Computational studies using molecular docking have shown that pyrazole derivatives can bind effectively to the active site of the integrase enzyme, suggesting their potential as a scaffold for developing new inhibitors. ijnc.ir

Table 2: Inhibitory Activity of Pyrazole Derivatives on Various Enzyme Targets

Enzyme Target Compound Class IC50 Value Reference
α-Glucosidase Pyrazolone derivative 1.55 ± 0.078 mg/mL bohrium.com
α-Amylase Pyrazolone derivative 1.95 ± 0.098 mg/mL bohrium.com
Xanthine Oxidase Pyrazolyl derivative 0.83 μM nih.gov
Acetylcholinesterase 3-Aryl-1-phenyl-1H-pyrazole pIC50 = 4.2 nih.govnih.gov
MAO-B 3-Aryl-1-phenyl-1H-pyrazole pIC50 = 3.47 nih.govnih.gov
EGFR-TK Pyranopyrazole derivative 0.143 µM nih.gov

| CDK-9 | Pyranopyrazole derivative | 0.121 µM | nih.gov |

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. researchgate.net For pyrazole derivatives, SAR investigations focus on how different substituents on the pyrazole ring and its side chains affect their interaction with biological targets. nih.govresearchgate.net

The substitution at the N1 position of the pyrazole ring is a critical determinant of biological activity. While extensive research covers various N-substituents like phenyl or larger aryl groups, the specific impact of a small alkyl group like ethyl is a key area of investigation.

The N1 substituent can influence several properties of the molecule, including its planarity, lipophilicity, and ability to form hydrogen bonds. While direct SAR studies focusing solely on an N1-ethyl group in the context of 3-(1H-pyrazol-4-yl)propan-1-ol are not broadly detailed in the reviewed literature, general principles can be inferred. The presence of an N1-substituent, such as an ethyl group, prevents the N1-H from acting as a hydrogen bond donor. This can fundamentally alter the binding mode of the compound within an enzyme's active site compared to an N1-unsubstituted pyrazole. nih.gov

Influence of Propanol (B110389) Chain Modifications on Binding and Activity

Key considerations for propanol chain modifications include:

Chain Length and Flexibility: Altering the length of the alkyl chain can significantly impact binding affinity. A shorter (e.g., ethanol) or longer (e.g., butanol) chain would change the spatial relationship between the pyrazole core and the terminal hydroxyl group. This modification affects the ability of the molecule to bridge specific binding pockets within a receptor or enzyme active site. Increased flexibility from a longer chain might allow for more favorable binding conformations, but it can also introduce an entropic penalty.

Introduction of Rigidity: Incorporating rigid elements, such as double bonds or cyclic structures within the chain, would restrict conformational freedom. This can lead to a more potent compound if the locked conformation is the one required for optimal binding, but a loss of activity if it is not.

Modification of the Hydroxyl Group: The terminal alcohol is a key functional group, capable of acting as a hydrogen bond donor and acceptor. Converting the alcohol to an ether or an ester would alter its hydrogen bonding capacity and lipophilicity, which could fundamentally change its interaction with a biological target. For instance, in a study of pyrazole analogs as inhibitors of type II topoisomerases, the nature and conformation of the linker between key pharmacophores were found to be critical for potency. nih.gov

In essence, the propanol chain is not merely a spacer but an active contributor to the molecule's pharmacodynamic and pharmacokinetic profile. Each modification offers a strategy to fine-tune the compound's properties to enhance its interaction with a specific biological target.

Role of Pyrazole Ring Substituents on Activity Profiles

The substituents on the pyrazole ring play a pivotal role in defining the biological and chemical properties of the molecule. researchgate.netmdpi.com The nature, position, and electronic properties of these substituents can modulate the compound's potency, selectivity, and metabolic stability. researchgate.net For 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol, the key substituents are the ethyl group at the N1 position and the propanol chain at the C4 position.

General Principles of Pyrazole Ring Substitution:

N1-Position Substituents: The substituent at the N1 position significantly influences the molecule's activity. In many classes of pyrazole-based bioactive compounds, such as insecticides and fungicides, variations at this position lead to substantial changes in potency. rhhz.net For example, replacing the ethyl group with larger alkyl groups, aryl groups, or substituted pyridyl groups can alter lipophilicity and introduce new steric or electronic interactions with the target protein. rhhz.netmdpi.com Studies on pyrazole carboxamide fungicides have shown that the substituent on the pyrazole ring greatly influences their activity spectrum. nih.gov

C3 and C5-Position Substituents: Although the parent compound is substituted at C4, modifications at C3 and C5 are common strategies in the development of pyrazole derivatives. Introducing groups like halogens, cyano, or small alkyl fragments at these positions can fine-tune the electronic distribution within the pyrazole ring and provide additional points of interaction with a target. rhhz.net For instance, in a series of pyrazole-based enzyme inhibitors, the introduction of a methyl group at one position and a phenyl group at another was crucial for high inhibitory activity. nih.gov

The following table summarizes findings on how different substituents on pyrazole rings influence biological activity in various research contexts.

Compound Series Substituent Modification Influence on Activity Research Context
Pyrazole CarboxamidesIntroduction of a p-trifluoromethylphenyl groupSignificantly increased fungicidal activity against multiple pathogens. nih.govFungicide Development
Pyrazole-Imidazoline AnalogsAddition of Br, Cl, or methyl groups at the para-position of a 1-aryl substituentIncreased potency against Trypanosoma cruzi. mdpi.comAntiparasitic Agents
N-Pyridylpyrazole ThiazolesAmides with electron-withdrawing groups on the benzene (B151609) ringHigher insecticidal activity against Lepidoptera pests compared to those with electron-donating groups. mdpi.comInsecticide Development
3,5-DiphenylpyrazolesIntroduction of acidic carboxyphenyl moietiesIncreased inhibitory activity against the meprin β enzyme. nih.govEnzyme Inhibition

Exploration as Scaffolds for Bioactive Molecules

The pyrazole ring is a highly valued scaffold for the development of a wide array of bioactive molecules due to its metabolic stability and versatile synthetic accessibility. researchgate.netnih.govrsc.orgmdpi.comnih.gov Its unique structure allows it to serve as a platform for creating compounds with diverse pharmacological activities, including neuroprotective, enzyme inhibitory, and antimicrobial effects. nih.govnih.govnih.govnih.govmdpi.comeurekaselect.com

Neuroprotective Agents: Pyrazole derivatives have been extensively investigated as potential neuroprotective agents for neurological disorders. nih.govbenthamdirect.comnih.govnih.gov The scaffold's ability to be functionalized allows for the design of molecules that can interact with various targets in the central nervous system. Studies have described the synthesis of pyrazole derivatives that show neuroprotective activity in toxicity models, suggesting their potential as starting points for new therapeutic agents. nih.gov

Enzyme Inhibitors: The pyrazole framework is a common feature in many potent enzyme inhibitors. nih.govnih.govnih.govtandfonline.comacs.orgresearchgate.net Its structure can mimic endogenous ligands or interact with key residues in enzyme active sites. For example, pyrazole derivatives have been successfully designed as inhibitors for enzymes like carbonic anhydrases, type II topoisomerases, and various kinases. nih.govtandfonline.comresearchgate.net The specific substitution pattern around the ring is critical for achieving high potency and selectivity. nih.gov In one study, pyrazole derivatives were identified as potent inhibitors of bacterial N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE), a potential target for new antibiotics. nih.gov

Antimicrobial Agents: The development of novel antimicrobial agents is a critical area of research, and pyrazole derivatives have shown significant promise. nih.govmdpi.comorientjchem.org They have been found to exhibit broad-spectrum activity against various bacteria and fungi. nih.govmdpi.com The mechanism of action often involves the inhibition of essential microbial enzymes. nih.gov For instance, certain pyrazolyl alcohols demonstrated potent antibacterial activity against Micrococcus luteus, and other pyrazole analogs were highly active against Escherichia coli and Staphylococcus epidermidis. nih.govnih.gov

The table below provides examples of pyrazole derivatives explored for different bioactive applications.

Application Area Example Pyrazole Derivative Class Key Finding
Neuroprotection Aryl azoles derived from α-β-unsaturated ketonesShowed neuroprotective activity between 15% and 40% in an in vitro N-methyl-D-aspartate toxicity model. nih.gov
Enzyme Inhibition 3,5-Diphenylpyrazole derivativesExhibited high inhibitory activity against meprin α, a metalloprotease, in the low nanomolar range. nih.gov
Enzyme Inhibition Pyrazole-based N-2-pyridyl derivativeThe (R)-enantiomer showed nearly complete inhibition of the bacterial enzyme DapE at 100 μM, while the (S)-enantiomer was inactive. nih.gov
Antibacterial Activity 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideHighly active against gram-positive bacteria S. epidermidis with a MIC of 0.25 μg/mL. nih.gov
Antifungal Activity Pyrazolyl alcohol derivativeDisplayed potent activity against Micrococcus luteus with a MIC of 3.9 µg/mL. nih.gov

Agrochemical Research and Development

The pyrazole heterocycle is a cornerstone in modern agrochemical research, forming the structural basis for numerous commercially successful pesticides. rhhz.netnih.govglobethesis.com Its derivatives are known for their high efficacy, broad-spectrum activity, and, in many cases, novel modes of action that can help manage resistance to older chemistries.

Fungicidal and Insecticidal Agents

Pyrazole-based compounds have been extensively developed as both fungicides and insecticides, demonstrating the scaffold's versatility in crop protection. nih.govnih.govresearchgate.net

Fungicidal Agents: Pyrazole carboxamides are a major class of fungicides that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the fungal respiration process. globethesis.comacs.orgmdpi.comacs.org The specific substituents on the pyrazole ring and the nature of the amide side chain are crucial for determining the spectrum of activity against different fungal pathogens. nih.govglobethesis.com For example, novel pyrazole carboxylate derivatives containing a thiazole (B1198619) backbone have shown excellent bioactivities against significant plant pathogens like Botrytis cinerea, Sclerotinia sclerotiorum, and Valsa mali. acs.org In another study, a pyrazole derivative with a p-trifluoromethylphenyl group demonstrated potent, broad-spectrum fungicidal activity, with EC50 values as low as 1.638 μg/mL against Thanatephorus cucumeris. nih.gov

Insecticidal Agents: The pyrazole scaffold is also prominent in insecticides, with fipronil (B1672679) being a well-known example that targets the insect GABA receptor. rhhz.netnih.govresearchgate.net Research continues to produce novel pyrazole-based insecticides with diverse structures and modes of action. mdpi.comresearchgate.net Structure-activity relationship studies have shown that introducing specific fragments, such as 2,6-dichloro-4-(trifluoromethyl)phenyl or 3-chloropyridin-2-yl at the N1-position of the pyrazole, is highly favorable for insecticidal activity. rhhz.net Recently synthesized pyrazole derivatives have shown high efficacy against critical pests like Plutella xylostella (diamondback moth) and termites, in some cases exceeding the potency of commercial standards. mdpi.comresearchgate.net

The following table presents data on the efficacy of various pyrazole derivatives against specific agricultural pests.

Compound Class Target Pest/Pathogen Efficacy Data Reference
Pyrazole CarboxylateBotrytis cinereaEC50 = 0.40 mg/L acs.org
Pyrazole CarboxylateValsa maliEC50 = 0.32 mg/L acs.org
Pyrazole Derivative (with p-trifluoromethylphenyl)Thanatephorus cucumerisEC50 = 1.638 μg/mL nih.gov
Pyrazole Derivative (with p-trifluoromethylphenyl)Valsa maliEC50 = 1.787 μg/mL nih.gov
Schiff Base PyrazoleTermitesLC50 = 0.001 μg/mL researchgate.net
N-Pyridylpyrazole ThiazolePlutella xylostellaLC50 = 5.32 mg/L mdpi.com
N-Pyridylpyrazole ThiazoleSpodoptera exiguaLC50 = 6.75 mg/L mdpi.com

Materials Science and Engineering

Beyond biological applications, the structural features of pyrazole derivatives make them valuable building blocks in materials science, particularly in the field of supramolecular chemistry and crystal engineering.

Application in Supramolecular Chemistry

The pyrazole ring is an excellent synthon for constructing ordered, non-covalent assemblies due to its distinct hydrogen bond donor and acceptor sites. nih.govresearchgate.net The N1-H group acts as a hydrogen bond donor, while the pyridine-like N2 atom serves as a hydrogen bond acceptor. nih.gov This dual functionality allows pyrazole molecules to self-assemble into predictable and stable supramolecular structures, such as dimers, trimers, and extended polymeric chains (catemers). nih.govresearchgate.net

The compound this compound is particularly well-suited for supramolecular assembly. While the N1-ethyl group prevents the classic N1-H···N2 hydrogen bonding between pyrazole rings, the N2 atom remains a potent hydrogen bond acceptor. Crucially, the terminal hydroxyl group of the propanol chain provides a strong hydrogen bond donor site (-OH). This combination of an -OH donor and a pyrazole N2 acceptor allows for the formation of robust intermolecular O-H···N hydrogen bonds, which can direct the assembly of molecules into well-defined one-, two-, or three-dimensional networks.

Studies on related pyrazole compounds have demonstrated this principle effectively. For instance, 4-aryl-3,5-dimethylpyrazoles have been shown to form different hydrogen-bonded structures depending on the substituents on the aryl ring. nih.govresearchgate.net A nitro-substituted derivative formed polymeric chains, while an amino-substituted derivative created a 2D network. nih.govresearchgate.net This highlights how functional groups, analogous to the hydroxyl group in this compound, can be used to control the dimensionality and architecture of the resulting supramolecular material. nih.gov The construction of these ordered materials is relevant for developing functional organic frameworks with applications in areas like luminescence and porous materials. nih.govnih.govresearchgate.net

Polymer Chemistry Applications

The pyrazole nucleus and its derivatives are recognized for their utility in supramolecular and polymer chemistry. tandfonline.com The presence of a reactive hydroxyl (-OH) group in "this compound" makes it a prime candidate for synthesis into a functional monomer, which can then be polymerized.

A common strategy involves converting the alcohol into a methacrylate (B99206) monomer. For instance, a pyrazole-containing alcohol can be reacted with methacryloyl chloride in the presence of a base like triethylamine (B128534) to yield the corresponding pyrazole-yl methacrylate monomer. tandfonline.comresearchgate.net This monomer can then undergo free-radical polymerization, initiated by compounds such as benzoyl peroxide or AIBN, to form a homopolymer or be copolymerized with other monomers like styrene (B11656) or methyl methacrylate (MMA) to create polymers with tailored properties. tandfonline.comdergipark.org.tr

The resulting polymers, incorporating the pyrazole moiety as a side group, can exhibit unique thermal and optical properties. For example, polymers derived from pyrazole methacrylates have been investigated for their thermal stability and optical band gap, which are crucial parameters for materials used in optoelectronic devices. researchgate.netdergipark.org.tr The synthesis of amphiphilic pyrazole-grafted poly(glycidyl methacrylate) has also been explored for potential antimicrobial applications. researchgate.net The steric hindrance provided by substituents on the pyrazole ring can influence the catalytic activity in polymerization processes. mdpi.com

Table 1: Potential Polymerization Pathway for this compound

Step Reaction Reactants Product
1 Monomer Synthesis This compound, Methacryloyl Chloride, Triethylamine 3-(1-Ethyl-1H-pyrazol-4-yl)propyl methacrylate

| 2 | Polymerization | 3-(1-Ethyl-1H-pyrazol-4-yl)propyl methacrylate, Radical Initiator (e.g., AIBN) | Poly[3-(1-ethyl-1H-pyrazol-4-yl)propyl methacrylate] |

Fluorescent Substances and Dyes

Pyrazole derivatives are a foundational scaffold in the design of fluorescent probes and dyes due to their synthetic versatility and favorable electronic properties. nih.gov While the pyrazole ring itself is not inherently fluorescent, it serves as a robust platform that can be functionalized to create highly efficient fluorophores. nih.gov These compounds have shown promise in bioimaging applications due to their potential for high quantum yields, photostability, and biocompatibility. nih.gov

The development of a fluorescent probe from "this compound" would require further chemical modification. The core strategy involves attaching appropriate receptors or other conjugated substituents to the pyrazole ring to induce fluorescence, often through mechanisms like chelation-enhanced fluorescence (CHEF) or photo-induced electron transfer (PET). researchgate.net The functionalization can be designed to make the probe selective for specific ions or molecules. For example, pyrazole-based probes have been synthesized for the detection of metal ions such as Ga³⁺. researchgate.netbohrium.com

The design of these probes often incorporates electron-donating groups or highly conjugated systems to enhance their photophysical properties. nih.gov The alcohol group of "this compound" could serve as a handle for attaching such functional moieties, transforming it from a non-fluorescent precursor into a specialized fluorescent sensor.

Table 2: Examples of Functionalized Fluorescent Pyrazole Derivatives

Compound Name Detected Analyte Fluorescence Signal Reference
(E)-N'-(4-(diethylamino)-2-hydroxybenzylidene)-1-(pyridin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide (DPTP) Ga³⁺ Turn-on bohrium.com
(E)-N'-(2-hydroxybenzylidene)-1-(pyridin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide (PTP) Ga³⁺ Turn-on bohrium.com

Corrosion Inhibition Studies

Pyrazole derivatives are widely recognized as effective corrosion inhibitors for various metals, particularly for steel in acidic environments like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). nih.govbohrium.com Their inhibitory action stems from the ability of the pyrazole molecule to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.govnih.gov

The effectiveness of these inhibitors is closely linked to their molecular structure. tandfonline.com The presence of heteroatoms (nitrogen in the pyrazole ring) and π-electrons in the aromatic system allows for strong adsorption onto the metal surface. nih.govnih.gov The structure of "this compound" contains several features conducive to corrosion inhibition:

Pyrazole Ring: The two nitrogen atoms in the ring are active centers for adsorption onto the metal surface. nih.gov

N-Ethyl Group: The N-substitution can enhance the electron-donating ability of the ring, potentially increasing adsorption strength.

Hydroxyl Group: The oxygen atom in the hydroxyl group provides an additional active site for adsorption. Research on other inhibitors has shown that the introduction of hydroxyl groups can enhance inhibition performance by creating extra interactions with the metal surface. nih.gov

Pyrazole derivatives typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. tandfonline.comresearchgate.net The adsorption process often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface. nih.govnih.govresearchgate.net The inhibition efficiency generally increases with the concentration of the inhibitor. nih.govresearchgate.net

Table 3: Inhibition Efficiency of Various Pyrazole Derivatives on Steel in Acidic Media

Inhibitor Metal Medium Concentration Inhibition Efficiency (%) Reference
(E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (4-CP) Mild Steel 1 M HCl 10⁻³ M 94 researchgate.net
N-((3,5 dimethyl-1H-pyrazol-1-yl)methyl)-4-nitroaniline (L5) Carbon Steel 1 M HCl - - bohrium.com
Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) Carbon Steel 1 M HCl 10⁻³ M 91.8 nih.gov
N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) Carbon Steel 1 M HCl 10⁻³ M 90.8 nih.gov
BM-01 (a pyrazole derivative) Carbon Steel 1 M HCl 10⁻³ M 90.4 nih.gov
BM-02 ((R)-5-(4-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole) Mild Steel 1 M HCl 10⁻³ M 91.5 bohrium.com
5-amino-1,3-diphenylpyrazole Mild Steel Acidic 0.5 mM 94.7 researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Routes

Currently, the synthesis of many pyrazole (B372694) derivatives relies on established methods, but there is always a need for more efficient, cost-effective, and environmentally friendly protocols. Future research could focus on optimizing the synthesis of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol.

One of the most common methods for creating the pyrazole ring is the Knorr-type reaction, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). organic-chemistry.org A potential route for this compound could involve the reaction of a suitably protected 1,3-dicarbonyl synthon with ethylhydrazine (B1196685).

Furthermore, modern synthetic strategies such as multi-component reactions (MCRs) could provide a more direct and atom-economical route. docbrown.info An MCR approach could potentially construct the substituted pyrazole ring in a single step from simpler, readily available starting materials. Exploring flow chemistry for the synthesis could also offer advantages in terms of safety, scalability, and reaction control. researchgate.net Research into catalytic methods, perhaps using transition metals, could also lead to novel and highly regioselective synthetic pathways. nist.gov

Table 1: Comparison of Potential Synthetic Methodologies

Methodology Potential Advantages Key Research Focus
Modified Knorr Synthesis Reliable, well-established Development of novel 1,3-dicarbonyl synthons, optimization of reaction conditions.
Multi-Component Reaction High efficiency, atom economy, reduced waste Discovery of a suitable three-component system, catalyst screening. docbrown.info
[3+2] Cycloaddition High regioselectivity, mild conditions Use of diazo compounds with appropriate alkynes. nist.gov

| Flow Chemistry | Improved safety, scalability, and reproducibility | Adaptation of batch processes to a continuous flow system. researchgate.net |

Advanced Spectroscopic Characterization Techniques

Thorough characterization is fundamental to understanding the properties of any chemical compound. While standard techniques like NMR, IR, and mass spectrometry are routine, applying advanced methods could provide deeper structural insights.

Future work should involve a complete assignment of its ¹H and ¹³C NMR spectra, aided by two-dimensional techniques such as COSY, HSQC, and HMBC to unambiguously confirm the connectivity of the atoms. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition with high accuracy. If the compound can be crystallized, single-crystal X-ray diffraction would provide definitive information about its three-dimensional structure in the solid state, including bond lengths, angles, and any intermolecular interactions like hydrogen bonding from the hydroxyl group.

Table 2: Expected Spectroscopic Data for this compound

Technique Expected Features
¹H NMR Signals for the ethyl group (triplet and quartet), protons on the pyrazole ring (singlets), and the propanol (B110389) chain (multiplets), including a resonance for the hydroxyl proton.
¹³C NMR Resonances for all eight unique carbon atoms, including those of the ethyl group, the pyrazole ring, and the propanol side chain.
FT-IR A broad absorption band characteristic of the O-H stretch from the alcohol group, C-H stretching vibrations, and absorptions corresponding to the C=C and C=N bonds of the pyrazole ring.

| Mass Spec. | A molecular ion peak corresponding to its molecular weight (154.21 g/mol ). Characteristic fragmentation patterns may include the loss of water or cleavage of the propanol side chain. researchgate.netgovinfo.gov |

Further Integration of Computational and Experimental Methodologies

Computational chemistry offers powerful tools to predict molecular properties and guide experimental research, saving both time and resources. tdcommons.org For this compound, Density Functional Theory (DFT) calculations could be employed to predict its geometric structure, vibrational frequencies (to compare with experimental IR spectra), and electronic properties such as the HOMO-LUMO energy gap, which provides insights into its reactivity. google.com

Molecular dynamics (MD) simulations could be used to study its conformational flexibility and interactions with solvents or potential biological targets. tdcommons.org These computational studies can help in understanding the structure-property relationships and in designing derivatives with enhanced characteristics for specific applications. The synergy between in-silico predictions and empirical laboratory results represents a robust avenue for future investigations.

Exploration of Novel Biological Targets and Mechanisms of Action (non-clinical)

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous drugs with diverse activities. chemicalbook.com Pyrazole derivatives have shown a wide range of biological effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.

Future non-clinical research should involve screening this compound against a variety of biological targets to identify potential therapeutic applications. The presence of both a hydrogen bond donor (the -OH group) and acceptor atoms (the pyrazole nitrogens) suggests it could interact with various enzyme active sites or protein receptors. Initial studies could focus on its potential as an inhibitor for enzymes like kinases, cyclooxygenases (COX), or monoamine oxidases (MAO), which are common targets for pyrazole-based compounds. chemicalbook.com The ethyl group at the N1 position can influence lipophilicity and metabolic stability, while the flexible propanol chain can explore different binding pockets.

Investigation into Material Science Applications and Industrial Relevance

Beyond biological applications, pyrazole derivatives are finding use in material science. bldpharm.com Their electronic properties and ability to coordinate with metal ions make them valuable components in the development of new materials. researchgate.net

The this compound molecule possesses a terminal hydroxyl group, which is a versatile functional handle for further chemical modification. This -OH group could be used to graft the molecule onto surfaces or to incorporate it into polymer chains, creating new functional materials. For example, it could be investigated as a building block for polyesters or polyurethanes with unique properties conferred by the pyrazole moiety. Another potential application is in the field of corrosion inhibition, where heterocyclic compounds are often effective in protecting metal surfaces. The pyrazole ring, with its nitrogen atoms, could chelate to metal surfaces, forming a protective layer.

Q & A

Basic: What are the optimal synthetic routes for 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol?

Answer:
The synthesis typically involves multi-step organic reactions, including cyclization, alkylation, and hydroxylation. A common pathway includes:

Cyclization : Reacting hydrazine derivatives with β-ketoesters or diketones to form the pyrazole core.

Alkylation : Introducing the ethyl group at the pyrazole nitrogen using ethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).

Hydroxylation : Oxidative or reductive methods to introduce the propanol chain. For example, using sodium borohydride (NaBH₄) to reduce a ketone intermediate.

Purification : Column chromatography or recrystallization (e.g., methanol/water mixtures) to achieve >95% purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.